Piperphenidol

Anticholinergic pharmacology Duration of action Tertiary vs quaternary amine

Piperphenidol (CAS 90-23-3, molecular formula C₁₈H₂₉NO, MW 275.4 g/mol) is a synthetic tertiary amine anticholinergic agent belonging to the piperidine class. It is recognized under the USAN nomenclature and is classified pharmacologically as an anticholinergic/antimuscarinic compound with both central and peripheral nervous system activity.

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
CAS No. 90-23-3
Cat. No. B10859271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperphenidol
CAS90-23-3
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O
InChIInChI=1S/C18H29NO/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3
InChIKeyKJCWLPLAURMCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperphenidol (CAS 90-23-3) Procurement Guide: Tertiary Amine Anticholinergic with CNS Access Profile


Piperphenidol (CAS 90-23-3, molecular formula C₁₈H₂₉NO, MW 275.4 g/mol) is a synthetic tertiary amine anticholinergic agent belonging to the piperidine class. It is recognized under the USAN nomenclature and is classified pharmacologically as an anticholinergic/antimuscarinic compound with both central and peripheral nervous system activity [1]. Originally developed by Merck & Co. and patented in the early 1950s under US2665278 and US2717895, piperphenidol serves as the tertiary amine base corresponding to the quaternary ammonium derivative mepiperphenidol (Darstine, CAS 520-20-7) . The compound possesses a calculated LogP of 3.601, indicating moderate lipophilicity consistent with the ability to cross biological membranes including the blood-brain barrier . Unlike its permanently charged quaternary analog, piperphenidol retains an uncharged tertiary amine nitrogen at physiological pH, a structural feature that fundamentally alters its pharmacokinetic profile, duration of anticholinergic effect, and tissue distribution pattern [1].

Why Piperphenidol Cannot Be Interchanged with Mepiperphenidol, Methantheline, or Other Quaternary Anticholinergics


Piperphenidol occupies a distinct pharmacological niche that cannot be replicated by simple substitution with its quaternary ammonium analog mepiperphenidol (Darstine) or other quaternary anticholinergics such as methantheline, propantheline, or pipenzolate methylbromide. The critical differentiator is the tertiary amine nitrogen on piperphenidol versus the permanently charged quaternary ammonium group on mepiperphenidol. Direct comparative pharmacological data from the foundational 1953 study demonstrate that piperphenidol (the "corresponding piperidino tertiary amine of Darstine") exhibits an atropine-like duration profile with a relatively constant inhibitory effect over 5–20 minutes following intravenous administration, whereas mepiperphenidol and methantheline display a rapidly decaying effect over the same period [1]. This tertiary-versus-quaternary distinction governs not only duration of action but also blood-brain barrier penetration, tissue selectivity, and oral pharmacokinetics—meaning that in-class substitution without accounting for amine class will produce fundamentally different pharmacodynamic outcomes [1][2].

Piperphenidol Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Duration of Anticholinergic Effect: Piperphenidol Exhibits Atropine-Like Sustained Action Versus Rapidly Decaying Quaternary Analogs

In the definitive JPET 1953 study, the tertiary amine piperphenidol (the corresponding piperidino base of Darstine) was directly compared to the quaternary analogs mepiperphenidol and methantheline. Following minimally effective intravenous doses, the inhibitory effect of mepiperphenidol and methantheline "disappeared rapidly over a period of five to twenty minutes." In contrast, "the corresponding piperidino tertiary amine of Darstine resembled atropine in this respect"—its inhibitory effect remained relatively constant over the same 5–20 minute observation window. A comparably active dose of atropine also showed a relatively constant effect [1]. This demonstrates that piperphenidol, as a tertiary amine, provides sustained anticholinergic tone rather than the fade profile characteristic of quaternary ammonium anticholinergics.

Anticholinergic pharmacology Duration of action Tertiary vs quaternary amine

Blood-Brain Barrier Penetration: Tertiary Amine Structure Enables CNS Access Absent in Quaternary Anticholinergics

Piperphenidol is an uncharged tertiary amine (LogP 3.601, polar surface area 23.47 Ų) , which permits passive diffusion across the blood-brain barrier (BBB). In contrast, its closest structural analog mepiperphenidol (Darstine) is a permanently charged quaternary ammonium compound (CAS 520-20-7, molecular formula C₁₉H₃₂BrNO, MW 370.37) [2] that is excluded from the CNS under normal physiological conditions. This structural distinction is pharmacologically decisive: quaternary ammonium anticholinergics (mepiperphenidol, methantheline, propantheline, pipenzolate methylbromide, glycopyrrolate) are peripherally restricted, whereas tertiary amines (piperphenidol, atropine, trihexyphenidyl, biperiden) achieve central antimuscarinic activity [1]. The human study by White et al. (1956) confirmed that mepiperphenidol bromide produces predominantly peripheral anticholinergic effects in human subjects, consistent with its BBB exclusion [3].

Blood-brain barrier CNS penetration Tertiary amine LogP

OCT2 Transporter Interaction: Piperphenidol Analog Mepiperphenidol Demonstrates Subtype-Selective Renal Cation Transporter Inhibition

Mepiperphenidol, the quaternary derivative of piperphenidol, has been quantitatively characterized as an inhibitor of the organic cation transporter OCT2 (SLC22A2) with an IC₅₀ of 4.8 μM, measured in OCT2-expressing Xenopus oocytes using tetraethylammonium as substrate [1]. Importantly, mepiperphenidol exhibits pronounced transporter subtype selectivity: it shows an approximately 70-fold lower affinity for rOCT2 compared to rOCT1 in parallel experiments using rat renal transporters [2]. This differential OCT subtype interaction profile is structurally dependent on the quaternary ammonium charge, and piperphenidol as the corresponding tertiary amine would exhibit a distinct transporter interaction signature. Among 1-alkyl-1-methyl-piperidinium compounds, the ability to inhibit renal tubular NMN transport increases progressively with alkyl chain length, providing a structure-activity framework for optimizing or minimizing renal transporter engagement [3].

Organic cation transporter OCT2 Renal pharmacology Transporter selectivity

Oral Pharmacokinetic Differentiation: Piperphenidol Analog Demonstrates Slower Oral Decay and Lower Effective Dosage Than Methantheline for Gastric Motility

In oral administration studies, the quaternary analog mepiperphenidol (Darstine) was directly compared to methantheline. When administered orally, the inhibitory effect of Darstine on gastrointestinal motility "diminishes at a slower rate than is the case for methantheline" [1]. Furthermore, "a lower oral dosage of Darstine than of methantheline is required to prolong significantly the stomach emptying time of a barium meal" [1]. When administered intravenously, Darstine and methantheline are approximately equipotent in antagonizing Mecholyl-stimulated contractions of the dog Thiry loop and in antagonizing vagally stimulated gastric secretion in the acute total gastric pouch preparation [1]. The oral pharmacokinetic advantage—slower decay and lower effective dose—is a property of the mepiperphenidol scaffold and may be tunable through amine class selection (tertiary piperphenidol vs. quaternary mepiperphenidol).

Oral bioavailability Gastric emptying Antispasmodic Duration of action

Differential Tissue Potency Profile: Piperphenidol Analog Exhibits Tissue-Selective Anticholinergic Activity Distinct from Uniform Muscarinic Blockers

The anticholinergic potency of mepiperphenidol (Darstine) relative to methantheline varies substantially across different organ systems, revealing a tissue-selective pharmacological profile rather than uniform muscarinic blockade. In the dog Thiry loop (gastrointestinal smooth muscle), mepiperphenidol is approximately equal in IV potency to methantheline [1]. In antagonizing Mecholyl-stimulated parotid secretion, mepiperphenidol possesses "only about one-fourth the potency of methantheline" [1]. On the cardiovascular system of the barbiturate-anesthetized dog, the anticholinergic potency of mepiperphenidol is "approximately one-half that of methantheline" [1]. For inhibition of cholinergic stimulation of urinary bladder muscle tonus in the trained unanesthetized dog, an IV dose of mepiperphenidol "two to four times greater than that of methantheline is required to produce an equivalent inhibition" [1]. This 4- to 8-fold range in relative potency across tissues (1× GI vs. 0.25× salivary vs. 0.5× cardiovascular vs. 0.25–0.5× bladder) defines a tissue-selectivity fingerprint distinct from methantheline and potentially tunable by amine class.

Tissue selectivity Anticholinergic potency Smooth muscle Parotid secretion

Regulatory Provenance and Chemical Identity: FDA-Recognized Compound with Documented Patent Pedigree Versus Unregistered Analogs

Piperphenidol (CAS 90-23-3) and its hydrochloride salt (CAS 6091-56-1) are recognized in authoritative regulatory databases, providing traceable chemical identity for procurement. Piperphenidol hydrochloride carries an FDA UNII code of 407JU2B9IS, confirming its listing in the FDA Substance Registration System [1]. The compound is designated by both INN (Piperphenidol) and USAN nomenclature, with the trade name Reltine, and is classified as an anticholinergic agent by the Chinese Pharmacopoeia Commission . The original composition-of-matter patents (US2665278 and US2717895, assigned to Merck & Co., 1951) provide definitive synthetic provenance . This regulatory recognition contrasts with many structurally related piperidine anticholinergics that lack FDA UNII registration or pharmacopoeial classification, reducing ambiguity in customs clearance, institutional chemical registration, and cross-referencing in regulatory submissions.

Regulatory status USAN FDA UNII Procurement quality

Piperphenidol (CAS 90-23-3) Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Central Nervous System Muscarinic Receptor Probe Requiring Sustained Cholinergic Blockade

Piperphenidol is uniquely suited as a CNS-penetrant anticholinergic pharmacological tool for experiments requiring sustained muscarinic receptor blockade with stable effect magnitude over time. Its tertiary amine structure (LogP 3.601) confers blood-brain barrier permeability absent in quaternary analogs , while its atropine-like constant inhibitory effect over 5–20 minutes [1] provides a stable experimental window. This combination of CNS access plus sustained duration is not available from mepiperphenidol (peripherally restricted due to permanent charge) or methantheline (rapidly decaying effect plus peripheral restriction). Applications include investigating central cholinergic modulation of cognitive processes, evaluating muscarinic mechanisms in Parkinsonian models, or studying centrally mediated antinociceptive pathways where both target engagement in the CNS and temporal stability of blockade are critical experimental requirements.

Tissue-Selective Anticholinergic Experimental Design Leveraging Differential Organ-System Potency

The experimentally documented 4- to 8-fold range in relative anticholinergic potency of the piperphenidol/mepiperphenidol scaffold across organ systems (GI tract ~1×, parotid secretion 0.25×, cardiovascular 0.5×, urinary bladder 0.25–0.5× relative to methantheline) [1] enables tissue-selective experimental protocols. Researchers can select dosing regimens that achieve effective muscarinic blockade in gastrointestinal smooth muscle while minimizing unwanted effects on salivary secretion or bladder function. This differential tissue sensitivity profile is particularly relevant for in vivo studies of gastrointestinal motility disorders, where concomitant dry mouth (xerostomia) and urinary retention are common confounds with non-selective anticholinergics, and for pharmacological dissection of muscarinic receptor subtype contributions across organ systems.

Renal Organic Cation Transport Studies Using Piperphenidol Analogs as OCT2-Selective Pharmacological Inhibitors

Mepiperphenidol, the quaternary derivative of piperphenidol, is a quantitatively characterized OCT2 inhibitor (IC₅₀ 4.8 μM) with approximately 70-fold selectivity over OCT1 [1]. This transporter selectivity profile supports its use as a reference inhibitor in renal drug transport studies to discriminate OCT2-mediated from OCT1-mediated cation flux in proximal tubule preparations. The piperphenidol structural scaffold (tertiary amine) provides a complementary tool with potentially different transporter interaction kinetics. Investigators studying renal drug disposition, cation transporter pharmacology, or predicting drug-drug interactions at the renal tubular level can employ piperphenidol and its quaternary analog as a matched tertiary/quaternary probe pair to dissect the contribution of ionization state to organic cation transporter substrate recognition [2].

Regulatory-Compliant Procurement for GLP Preclinical Pharmacology Requiring Traceable Chemical Identity

For contract research organizations and pharmaceutical development laboratories operating under GLP or GMP guidelines, piperphenidol hydrochloride (CAS 6091-56-1) offers the distinct advantage of FDA UNII registration (407JU2B9IS) and established USAN/INN nomenclature [1]. This regulatory provenance—backed by original Merck composition-of-matter patents US2665278 and US2717895 —provides the documentation trail required for institutional chemical hygiene plans, customs importation, and regulatory submission cross-referencing. In contrast, many functionally similar but unregistered piperidine anticholinergics create administrative burdens during procurement, requiring custom synthesis with attendant delays (typically 2–4 months for custom batches) and additional analytical characterization to establish identity and purity [2]. Piperphenidol's recognized status in pharmacopoeial classification systems further simplifies its use in quality control and analytical method development contexts.

Quote Request

Request a Quote for Piperphenidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.